LogP Comparison: 2-Chloro vs. 2-Amino and 3-Methoxy Analogs for Lipophilicity-Driven Selection
The predicted XLogP3 value of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is 2.2, compared to a predicted XLogP of 1.7 for the 3-methoxy analog 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one [1]. No predicted logP value is publicly available for the 2-amino analog, but qualitative structural analysis indicates the amino analog is significantly more hydrophilic due to the ionizable amine group [2].
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one: XLogP = 1.7; 2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one: No predicted value available (qualitatively more hydrophilic) |
| Quantified Difference | Δ XLogP = 0.5 (target more lipophilic than 3-methoxy analog); unknown vs. 2-amino analog |
| Conditions | Computed values from PubChem (XLogP3 3.0, 2019.06.18) and Chem960 for the methoxy analog |
Why This Matters
The 0.5 logP unit difference between the 2-chloro and 3-methoxy analogs translates to an approximately 3.2-fold difference in octanol-water partition coefficient, which can meaningfully affect compound retention time in reversed-phase chromatography, membrane permeability in cell-based assays, and solvent selection for synthetic transformations.
- [1] PubChem. (2026). Compound Summary for CID 121201184: 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one. XLogP3-AA = 2.2. View Source
- [2] PubChem Structure Search. (2026). 2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one: Structural comparison by SMILES. View Source
